REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4](=[O:18])[C:5]2[N:6]=[CH:7][N:8]([CH2:11][O:12][CH:13]([CH2:16][OH:17])[CH2:14][OH:15])[C:9]=2[N:10]=1.CS(C)=O.[C:23]1([CH3:33])C=CC(S([O-])(=O)=O)=C[CH:24]=1.[NH+]1C=CC=CC=1.C(O)(=[O:42])C>C(OCC)(OCC)(OCC)CC.C(O)C>[NH2:1][C:2]1[NH:3][C:4](=[O:18])[C:5]2[N:6]=[CH:7][N:8]([CH2:11][O:12][CH:13]([CH2:16][O:17][C:24](=[O:42])[CH2:23][CH3:33])[CH2:14][OH:15])[C:9]=2[N:10]=1 |f:2.3|
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Name
|
|
Quantity
|
5 g
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Type
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reactant
|
Smiles
|
NC=1NC(C=2N=CN(C2N1)COC(CO)CO)=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(CC)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The slurry was stirred at room temperature for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another 0.5 hour
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The white solid was washed twice with 50 ml each of ethanol and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(C=2N=CN(C2N1)COC(CO)COC(CC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.77 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |